8-(2,3,4-trimethoxyphenyl)-9H-purine-2,6-diamine
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Overview
Description
8-(2,3,4-trimethoxyphenyl)-9H-purine-2,6-diamine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 2,3,4-trimethoxyphenyl group and two amino groups at positions 2 and 6. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,3,4-trimethoxyphenyl)-9H-purine-2,6-diamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,3,4-trimethoxybenzaldehyde, which is then subjected to a series of reactions to introduce the purine ring and amino groups. The key steps include:
Condensation Reaction: 2,3,4-trimethoxybenzaldehyde is condensed with a suitable amine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with a suitable reagent to form the purine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(2,3,4-trimethoxyphenyl)-9H-purine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: The amino groups and methoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the purine ring system.
Scientific Research Applications
8-(2,3,4-trimethoxyphenyl)-9H-purine-2,6-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(2,3,4-trimethoxyphenyl)-9H-purine-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as protein kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitrile: This compound has similar structural features and is used in anticancer research.
3-phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione: Another compound with a trimethoxyphenyl group, used in various biological studies.
Uniqueness
8-(2,3,4-trimethoxyphenyl)-9H-purine-2,6-diamine is unique due to its specific purine ring system and the presence of both amino and methoxy groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H16N6O3 |
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Molecular Weight |
316.32 g/mol |
IUPAC Name |
8-(2,3,4-trimethoxyphenyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C14H16N6O3/c1-21-7-5-4-6(9(22-2)10(7)23-3)12-17-8-11(15)18-14(16)20-13(8)19-12/h4-5H,1-3H3,(H5,15,16,17,18,19,20) |
InChI Key |
PMHAERKHAISVTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NC3=NC(=NC(=C3N2)N)N)OC)OC |
Origin of Product |
United States |
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